molecular formula C27H27Cl3N6 B10814888 3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine trihydrochloride

3-{3-[4-(1-aminocyclobutyl)phenyl]-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridin-2-amine trihydrochloride

Cat. No.: B10814888
M. Wt: 541.9 g/mol
InChI Key: GUQIXNREFKVJPC-UHFFFAOYSA-N
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Description

  • ARQ-092 trihydrochloride, also known as Miransertib hydrochloride, is a potent and orally active allosteric inhibitor of Akt (protein kinase B).
  • It selectively targets Akt isoforms (Akt1, Akt2, and Akt3) with impressive inhibitory activity.
  • The compound has an IC50 of 2.7 nM for Akt1, 14 nM for Akt2, and 8.1 nM for Akt3 .
  • Researchers have explored its potential in various contexts, including cancer and rare diseases.
  • Preparation Methods

    • The synthetic route for ARQ-092 trihydrochloride is not explicitly mentioned in the available literature.
    • industrial production likely involves chemical synthesis, purification, and formulation to obtain the hydrochloride salt.
  • Chemical Reactions Analysis

    • ARQ-092 trihydrochloride may undergo various reactions typical of organic compounds.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific synthetic steps.
    • Major products formed during synthesis would be the hydrochloride salt of ARQ-092.
  • Scientific Research Applications

      Cancer Research: ARQ-092 inhibits Akt, a critical node connecting the PI3K and mTOR pathways.

      Rare Diseases: ARQ-092 has potential therapeutic applications in rare diseases, although specific mechanisms need further exploration.

  • Mechanism of Action

    • ARQ-092 binds allosterically to Akt, disrupting its activation and downstream signaling.
    • By inhibiting Akt, it interferes with cell survival, growth, and metabolism.
    • The compound may impact multiple pathways, including PI3K/Akt/mTOR.
  • Comparison with Similar Compounds

    • ARQ-092’s uniqueness lies in its allosteric inhibition of Akt.
    • Similar compounds include other Akt inhibitors (e.g., MK-2206, GDC-0068) but may not share the same mechanism of action.

    Properties

    Molecular Formula

    C27H27Cl3N6

    Molecular Weight

    541.9 g/mol

    IUPAC Name

    3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;trihydrochloride

    InChI

    InChI=1S/C27H24N6.3ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;;;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);3*1H

    InChI Key

    GUQIXNREFKVJPC-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl.Cl.Cl

    Origin of Product

    United States

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